molecular formula C₂₈H₂₀Na₂O₆S₂ B124310 Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate CAS No. 27344-41-8

Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate

Cat. No. B124310
CAS RN: 27344-41-8
M. Wt: 562.6 g/mol
InChI Key: PMPJQLCPEQFEJW-UHFFFAOYSA-L
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Description

Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate (SDBS) is an anionic surfactant that is commonly used in a variety of scientific research applications. It is a white powder that is soluble in water and has a wide range of applications in biochemistry, physiology, and other scientific fields. SDBS is a non-toxic compound that is used in a variety of laboratory experiments and has a range of advantages and limitations.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate can be achieved through a multistep reaction process involving the condensation of various starting materials.

Starting Materials
Biphenyl-4,4'-diol, Ethylene glycol, Benzene sulfonic acid, Sodium hydroxide

Reaction
Step 1: Biphenyl-4,4'-diol is reacted with ethylene glycol in the presence of a catalyst such as sulfuric acid to form the corresponding diethylene glycol ether., Step 2: The diethylene glycol ether is then treated with benzene sulfonic acid and heated to form the corresponding benzenesulfonate ester., Step 3: The benzenesulfonate ester is then reacted with sodium hydroxide to form the final product, Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate.

Mechanism Of Action

Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate works by forming a micelle in an aqueous solution. The micelle is composed of a hydrophobic core surrounded by a hydrophilic shell. This micelle is able to solubilize lipids and proteins and stabilize them in solution. Additionally, Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate is able to reduce the surface tension of a solution, which increases its solubility.

Biochemical And Physiological Effects

Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate has a range of biochemical and physiological effects. It is able to solubilize proteins and lipids, which can be used to study their structure and function. Additionally, Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate is able to reduce the surface tension of a solution, which increases its solubility. This can be used to increase the solubility of drugs and other compounds in solution. Additionally, Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate can be used to stabilize proteins and lipids in solution, which can be used to study their structure and function.

Advantages And Limitations For Lab Experiments

Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate has a range of advantages and limitations for laboratory experiments. One of the main advantages of Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate is that it is a non-toxic compound, which makes it safe to use in laboratory experiments. Additionally, it is able to solubilize proteins and lipids, which can be used to study their structure and function. Additionally, Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate is able to reduce the surface tension of a solution, which increases its solubility. However, one of the main limitations of Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate is that it can be difficult to remove from a solution, which can lead to contamination of the experiment.

Future Directions

There are a number of potential future directions for the use of Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate in scientific research. One potential direction is the use of Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate to stabilize proteins and lipids in solution, which could be used to study their structure and function. Additionally, Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate could be used to improve the solubility of drugs and other compounds in solution. Additionally, Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate could be used to create emulsions and suspensions, which could be used to study the properties of these systems. Finally, Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate could be used to create polymer systems, which could be used to study the properties of these systems.

Scientific Research Applications

Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate is widely used in a variety of scientific research applications. It is used as a surfactant in biochemistry and physiology experiments, to stabilize proteins and lipids, and to solubilize lipids and proteins. It is also used as an emulsifier in food science, to solubilize drugs, and to improve the solubility of proteins and lipids. Additionally, Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate is used as a detergent in laboratory experiments and is used as a surfactant in the synthesis of polymers.

properties

IUPAC Name

disodium;2-[(E)-2-[4-[4-[(E)-2-(2-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b19-13+,20-14+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPJQLCPEQFEJW-HPKCLRQXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Other Solid; Pellets or Large Crystals, Yellow odorless powder; [Exciton MSDS] 29-31% Aqueous solution: Yellow odorless slurry; [Ciba MSDS]
Record name Benzenesulfonic acid, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis-, sodium salt (1:2)
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Product Name

Disodium 4,4'-bis(2-sulfostyryl)biphenyl

CAS RN

56776-28-4, 27344-41-8
Record name Disodium distyrylbiphenyl disulfonate, (E,E)-
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Record name Benzenesulfonic acid, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis-, sodium salt (1:2)
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Record name Disodium 2,2'-([1,1'-biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonate)
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Record name DISODIUM DISTYRYLBIPHENYL DISULFONATE, (E,E)-
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